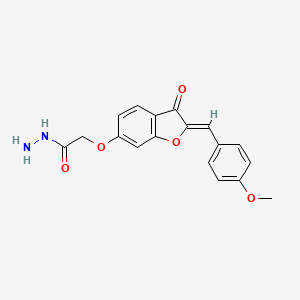

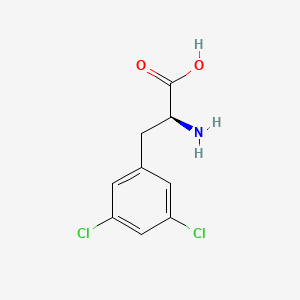

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds known for their intricate molecular structure and potential biological activities. The compound's structure is characterized by a benzofuran moiety, a methoxybenzylidene group, and an acetohydrazide linker, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis process involves a reaction between specific starting materials, including 4-methoxybenzaldehyde and acetohydrazide derivatives, under controlled conditions to form the desired compound. For example, a related compound was synthesized from 2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide as a starting material with 4-methoxybenzaldehyde, showcasing a method that could be analogous to our compound of interest (Amr et al., 2016).

Molecular Structure Analysis

The molecular structure is determined using techniques like X-ray crystallography, revealing the crystal system, unit cell dimensions, and molecular geometry. The compound's structure is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, contributing to its stability and reactivity. For instance, related compounds have been crystallized in various systems, indicating the structural diversity within this class (Qu et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound and its derivatives have been synthesized and analyzed for their antimicrobial properties. For instance, similar compounds have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential as antibiotic agents (Amr et al., 2016).

Anticancer and Enzyme Inhibition

Research into related compounds has explored their potential in anticancer treatments and enzyme inhibition. Certain derivatives have been shown to inhibit lipase and α-glucosidase enzymes, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (Bekircan et al., 2015). Additionally, some compounds have been evaluated for their anticancer activity, with promising results against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Bekircan et al., 2008).

Anticonvulsant Activity

The modification of this compound structure has led to derivatives with significant anticonvulsant activity, offering potential pathways for the development of new treatments for epilepsy and other seizure-related disorders (Kumar et al., 2013).

Antibacterial and Cytotoxicity Studies

Studies have also focused on the synthesis of complexes involving this compound and its derivatives, showing high antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The cytotoxicity of these complexes has been tested, suggesting their application in antibacterial therapies and potentially as anticancer agents due to their ability to inhibit cell growth (Patil et al., 2010).

Chemotherapeutic Agents

Further modifications and synthesis of hydrazide derivatives have shown promise as chemotherapeutic agents, with significant antimicrobial and antitumor activity, presenting a new class of compounds for drug development (Kaya et al., 2017).

properties

IUPAC Name |

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-12-4-2-11(3-5-12)8-16-18(22)14-7-6-13(9-15(14)25-16)24-10-17(21)20-19/h2-9H,10,19H2,1H3,(H,20,21)/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRKVWDZANTOIS-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)

![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)

![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)

![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)